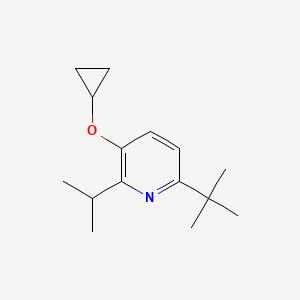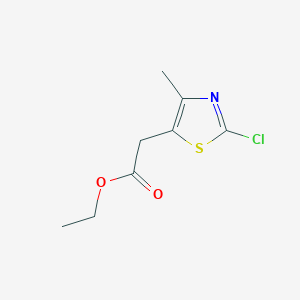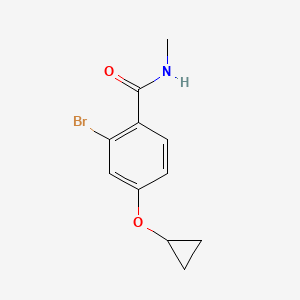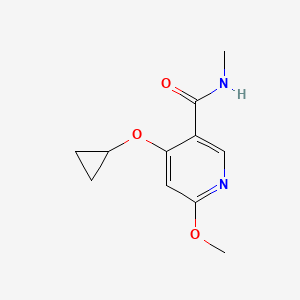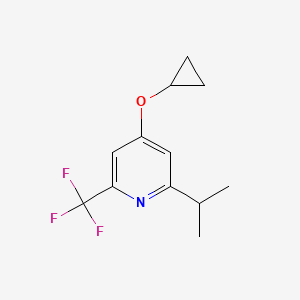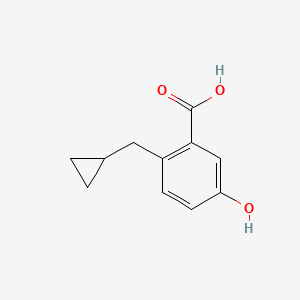
2-(Cyclopropylmethyl)-5-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)-5-hydroxybenzoic acid is an organic compound characterized by a cyclopropylmethyl group attached to a benzoic acid core, with a hydroxyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-5-hydroxybenzoic acid typically involves the following steps:
Formation of Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.
Attachment to Benzoic Acid Core: The cyclopropylmethyl group is then attached to the benzoic acid core through a Friedel-Crafts alkylation reaction.
Introduction of Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(Cyclopropylmethyl)-5-oxobenzoic acid.
Reduction: Formation of 2-(Cyclopropylmethyl)-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethyl)-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 2-(Cyclopropylmethyl)-4-hydroxybenzoic acid
- 2-(Cyclopropylmethyl)-3-hydroxybenzoic acid
- 2-(Cyclopropylmethyl)-6-hydroxybenzoic acid
Comparison: 2-(Cyclopropylmethyl)-5-hydroxybenzoic acid is unique due to the specific position of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positional difference can affect the compound’s interaction with other molecules and its overall stability.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C11H12O3/c12-9-4-3-8(5-7-1-2-7)10(6-9)11(13)14/h3-4,6-7,12H,1-2,5H2,(H,13,14) |
InChI-Schlüssel |
JPGYUZYFUAUEQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=C(C=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



